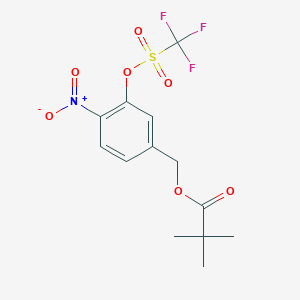
4-((3-Chloro-4-methylphenyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-Chloro-4-methylphenyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C18H15Cl2N3O and its molecular weight is 360.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives have been investigated for their corrosion inhibition properties. A computational study explored the adsorption and corrosion inhibition properties of novel quinoline derivatives on iron, utilizing quantum chemical and molecular dynamics simulation approaches. The study highlights the relationship between corrosion inhibition and global reactivity descriptors, providing insights into the adsorption behaviors of these compounds on metal surfaces (Erdoğan et al., 2017). Similarly, another work evaluated the corrosion mitigation effect of quinoline derivatives on mild steel in acidic medium, demonstrating significant inhibition efficiency, which was confirmed through electrochemical, SEM, AFM, and XPS studies (Singh, Srivastava, & Quraishi, 2016).
Synthesis of Heterocyclic Compounds
Research on the synthesis of substituted cinnoline and benzo[h]cinnoline derivatives highlights the versatility of quinoline compounds in facilitating the creation of complex heterocyclic structures. These derivatives were synthesized through a two-step process starting from specific quinones, malononitrile, and hydrazine (Gomaa, 2003).
Antimicrobial Applications
A study on the synthesis, characterization, and biological activity of new pyran derivatives based on 8-hydroxyquinoline evaluated these compounds' in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains. The results showed promising antibacterial activity, comparing favorably to standard antibiotics (Rbaa et al., 2019).
properties
IUPAC Name |
4-(3-chloro-4-methylanilino)-7-methoxyquinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O.ClH/c1-11-3-4-13(7-16(11)19)22-18-12(9-20)10-21-17-8-14(23-2)5-6-15(17)18;/h3-8,10H,1-2H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDMPOBVCLEABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2C#N)OC)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2610806.png)
![6-Tert-butyl-2-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2610807.png)
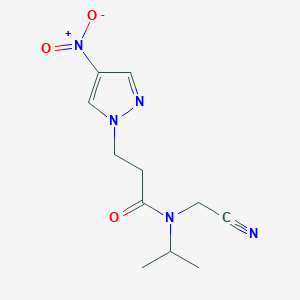
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2610810.png)
![4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2610812.png)

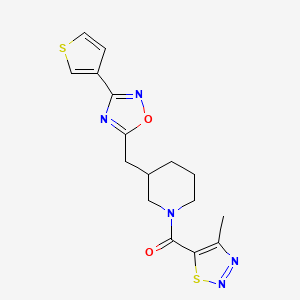
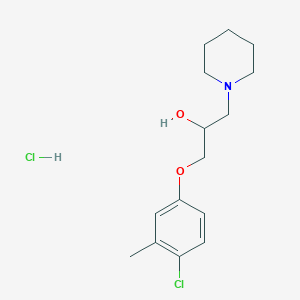

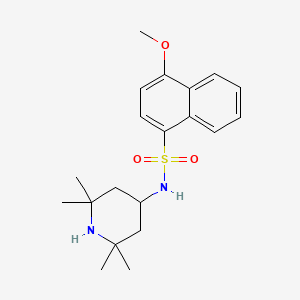
![N-[2-(3-Fluorophenyl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2610822.png)
![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxopropyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2610827.png)
